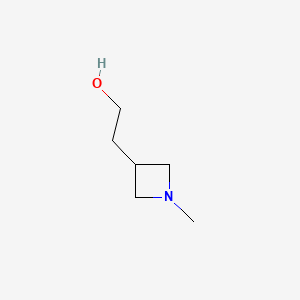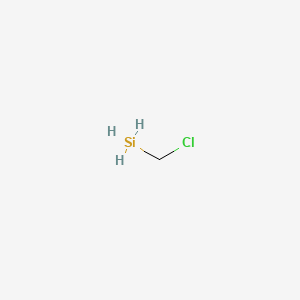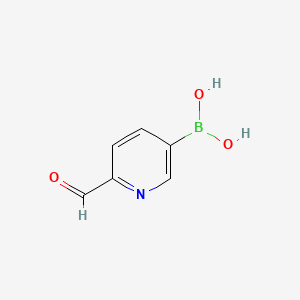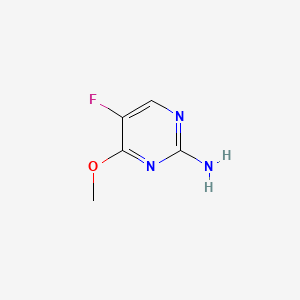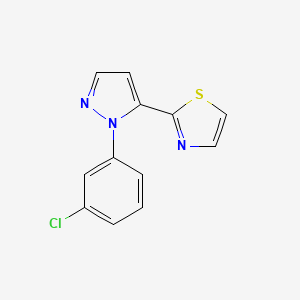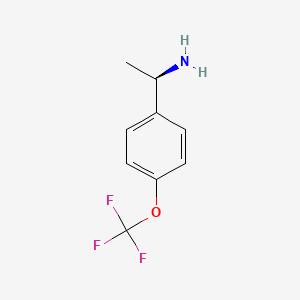
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is a chemical compound with the CAS Number: 1209050-26-9 . It has a molecular weight of 205.18 . The compound is typically in a solid or liquid physical form .
Molecular Structure Analysis
The linear formula of “®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is C9H10F3NO . The InChI key is VTLIABOHZPSHRN-LURJTMIESA-N .
Physical And Chemical Properties Analysis
“®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is typically stored at normal temperatures .
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
The compound (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine serves as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important in the development of painkillers. An efficient synthesis method involves a bienzyme cascade system utilizing R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system, achieving an enantiomeric excess of over 99.9%. This biocatalytic approach not only enhances the efficiency of synthesis but also contributes to the green chemistry domain by employing enzymatic reactions, which are more environmentally friendly and sustainable compared to traditional chemical synthesis methods (Yuan Lu et al., 2022).
Catalytic Transfer Hydrogenation
Chiral synthons derived from (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, such as (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine (L1), have been utilized in the synthesis of nickel(II) complexes that catalyze the asymmetric transfer hydrogenation (ATH) of ketones. These compounds demonstrate the potential of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine derivatives in catalysis, particularly in reactions that require high levels of enantioselectivity. Such applications are crucial in the pharmaceutical industry, where the production of enantiomerically pure substances is often required for drug efficacy and safety (Robert T. Kumah et al., 2019).
Antioxidant Activity Research
New derivatives of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine have been synthesized and evaluated for their antioxidant properties. Such research is fundamental in the search for new antioxidant agents, which are important in combating oxidative stress-related diseases. The development of these compounds can lead to the discovery of new therapeutic agents that can mitigate the effects of oxidative stress on the human body (K. Sancak et al., 2012).
Enantioselective Synthesis
The compound has also been utilized in the enantioselective synthesis of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol, an important pharmaceutical intermediate. A bioprocess involving recombinant Escherichia coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol with excellent enantioselectivity. This approach showcases the versatility of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine in enantioselective syntheses, contributing to the advancement of asymmetric synthesis techniques (Ying Chen et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654568 |
Source


|
| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | |
CAS RN |
1209050-26-9 |
Source


|
| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


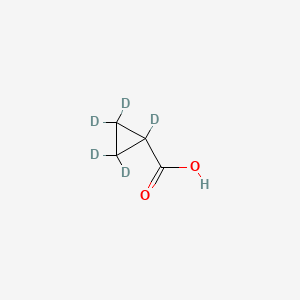
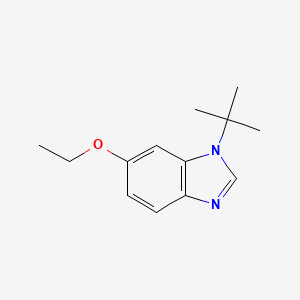
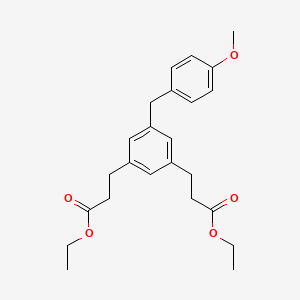
amine](/img/structure/B595089.png)


